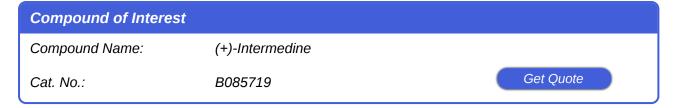


(+)-Intermedine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine alkaloid, has garnered significant attention within the scientific community due to its pronounced biological activities, primarily its cytotoxic and hepatotoxic effects. This document provides a comprehensive technical overview of (+)-Intermedine, detailing its chemical properties, toxicological profile, and the molecular mechanisms underpinning its activity. Special emphasis is placed on its role in inducing mitochondria-mediated apoptosis in hepatocytes. This guide consolidates quantitative data, outlines detailed experimental protocols for assessing its effects, and presents visual diagrams of the key signaling pathways involved.

Chemical and Physical Properties

(+)-Intermedine is classified as a retronecine-type pyrrolizidine alkaloid.[1] Its fundamental chemical and physical characteristics are summarized in the table below.



Property	Value	Source(s)
CAS Number	10285-06-0	[2][3][4]
Molecular Formula	C15H25NO5	[2][3][4]
Molecular Weight	299.37 g/mol	[4]
IUPAC Name	[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate	[3]
Synonyms	Intermedine, 9-(+)- Trachelanthylretronecine	[3]
Appearance	Off-White to Pale Beige Low- Melting Solid	[4]
Storage Temperature	-20°C	[2]

Toxicological Profile: Hepatotoxicity

The primary toxicological concern associated with **(+)-Intermedine** is its hepatotoxicity, which can contribute to conditions such as hepatic sinusoidal obstruction syndrome (HSOS). Its cytotoxic effects have been demonstrated in various hepatocyte cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of **(+)-Intermedine** on human hepatocytes (HepD cell line) have been quantified and are summarized below.



Assay	Concentration	Observed Effect
Cell Viability (CCK-8)	Dose-dependent	Inhibition of cell viability
Colony Formation	Dose-dependent	Inhibition of cell proliferation and colony formation
Cell Migration (Wound Healing)	Dose-dependent	Inhibition of cell migration
Apoptosis (Annexin V/PI Staining)	Dose-dependent	Induction of hepatocyte apoptosis

Mechanism of Action: Mitochondria-Mediated Apoptosis

(+)-Intermedine induces hepatotoxicity primarily through the activation of the intrinsic, or mitochondria-mediated, pathway of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in programmed cell death.

Signaling Pathway Overview

The signaling cascade initiated by **(+)-Intermedine** involves the following key steps:

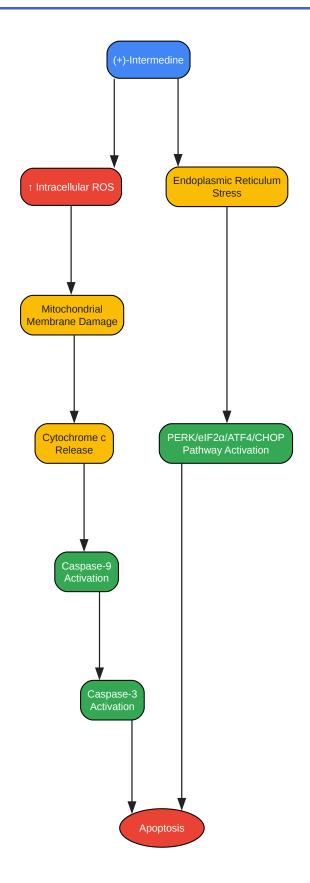
- Induction of Oxidative Stress: Exposure to (+)-Intermedine leads to a burst of intracellular ROS.
- Mitochondrial Damage: The excess ROS disrupts mitochondrial membrane potential.
- Cytochrome c Release: Damage to the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
- Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.
- Apoptosis Execution: Activated caspase-3 orchestrates the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.



Concurrently, **(+)-Intermedine** can also induce endoplasmic reticulum (ER) stress, activating the PERK/eIF2 α /ATF4/CHOP apoptosis pathway, which complements the mitochondriamediated cell death.

Signaling Pathway Diagram





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Caption: Mitochondria-mediated apoptosis induced by (+)-Intermedine.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of **(+)-Intermedine**.

Cell Viability Assessment: CCK-8 Assay

This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8).

- Cell Seeding: Seed hepatocyte cells (e.g., HepD) in a 96-well plate at a density of 5,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
- Compound Treatment: Prepare various concentrations of (+)-Intermedine in culture medium. Add 10 μL of each concentration to the respective wells. Include a vehicle control (medium without the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
 The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assessment: Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies.

- Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
- Compound Treatment: Treat the cells with varying concentrations of (+)-Intermedine.
- Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
- Fixing and Staining:
 - Gently wash the colonies with Phosphate-Buffered Saline (PBS).



- Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.[5]
- Stain the colonies with a crystal violet solution for 5-10 minutes.
- Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies (typically >50 cells).

Cell Migration Assessment: Wound Healing (Scratch) Assay

This method evaluates the effect of **(+)-Intermedine** on cell migration.

- Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.[6]
- Creating the Wound: Use a sterile 200 μL pipette tip to create a straight scratch across the center of the monolayer.[7]
- Washing: Gently wash the wells twice with culture medium to remove detached cells.
- Compound Treatment and Imaging: Add fresh medium containing different concentrations of **(+)-Intermedine**. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
- Analysis: Measure the width of the scratch at different points for each time point and concentration. The rate of wound closure is indicative of cell migration.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

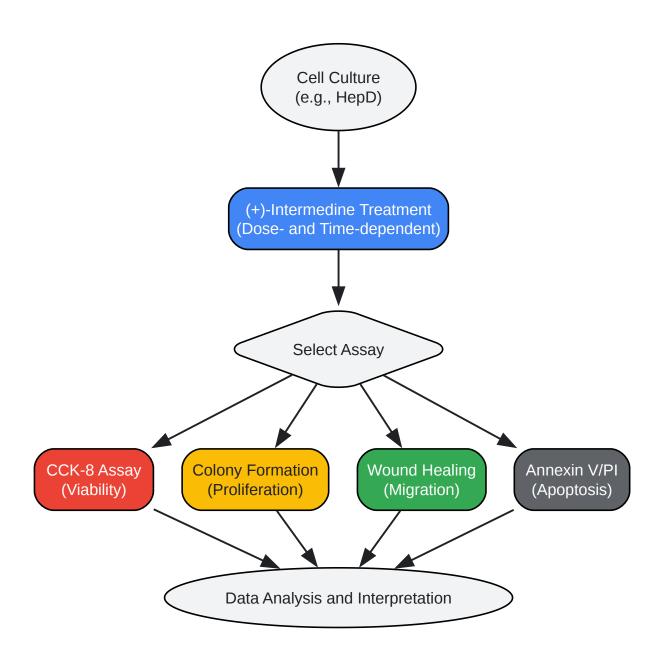
- Cell Treatment: Treat cells with **(+)-Intermedine** for the desired duration to induce apoptosis.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
- Washing: Wash the cells once with cold PBS.



- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
- Staining:
 - $\circ~$ To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) staining solution.
 - Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Diagram





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